molecular formula C19H13NO2 B8224460 4-(10H-Phenoxazin-10-yl)benzaldehyde

4-(10H-Phenoxazin-10-yl)benzaldehyde

Cat. No. B8224460
M. Wt: 287.3 g/mol
InChI Key: CPOUKOZMTLVFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(10H-Phenoxazin-10-yl)benzaldehyde is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Near-Ultraviolet Emitters

Sun et al. (2023) studied the use of 4-(10H-phenoxazin-10-yl)benzonitrile oxide 5,5-dioxide as a co-acceptor in designing novel bipolar near-ultraviolet emitters. These emitters demonstrated potential in optical and electronic applications due to their efficient emission properties (Sun et al., 2023).

Antibacterial Activity

Kong et al. (2013) explored the antibacterial activity of a nanohybrid composed of a phenothiazine derivative and silver nanoparticles. This combination showed enhanced inhibitory effects against both gram-negative and gram-positive bacteria, highlighting its potential in antibacterial applications (Kong et al., 2013).

Diabetes Treatment

Liu Zhen-de (2003) reported the synthesis of a compound related to 4-(10H-Phenoxazin-10-yl)benzaldehyde, which demonstrated potent activity against type II diabetes. This compound showed dual activities, being more effective than some existing drugs in the market (Liu Zhen-de, 2003).

Fluorescent Probes

Lin et al. (2008) developed a novel fluorescent probe based on phenoxazine derivatives, showcasing its application in detecting cysteine and homocysteine with a large emission shift. This application is valuable in biochemical and medical research (Lin et al., 2008).

Optical Studies

Mekkey et al. (2020) focused on the synthesis and optical studies of metal complexes involving 3,4-dimethoxy benzaldehyde and phenoxazine derivatives. These studies contribute to our understanding of the optical properties of such compounds and their potential applications in materials science (Mekkey et al., 2020).

Flame Retardants

Sun and Yao (2011) synthesized phosphorus-containing flame retardants incorporating benzaldehyde derivatives. These compounds, when applied to epoxy resins, exhibited excellent flame retardancy, demonstrating their utility in material safety applications (Sun & Yao, 2011).

properties

IUPAC Name

4-phenoxazin-10-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOUKOZMTLVFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.